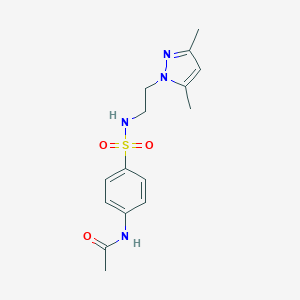
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-ethoxyphenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring or the butanamide moiety can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)butanamide
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-chlorophenyl)butanamide
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific molecular targets compared to similar compounds.
Propriétés
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-(4-ethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-5-22-16-8-6-15(7-9-16)18-17(21)11-14(4)20-13(3)10-12(2)19-20/h6-10,14H,5,11H2,1-4H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEVQBDXGVGKJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C)N2C(=CC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B497259.png)
![4-chloro-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B497261.png)
![N-[2-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-4-methyl-benzenesulfonamide](/img/structure/B497265.png)
![4-Chloro-N-[2-(3,5-dimethyl-pyrazol-1-yl)-propyl]-benzenesulfonamide](/img/structure/B497266.png)
![N-[2-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-3,4-dimethyl-benzenesulfonamide](/img/structure/B497267.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propyl]-3,4-dimethyl-benzenesulfonamide](/img/structure/B497269.png)
![4-Chloro-N-[2-(3,5-dimethyl-[1,2,4]triazol-1-yl)-propyl]-benzenesulfonamide](/img/structure/B497270.png)
![N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B497271.png)
![4-Methyl-N-(2-[1,2,4]triazol-1-yl-propyl)-benzenesulfonamide](/img/structure/B497272.png)
![4-Chloro-N-(2-[1,2,4]triazol-1-yl-propyl)-benzenesulfonamide](/img/structure/B497274.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B497276.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B497278.png)
